molecular formula C16H23N3O4S B2797560 methyl 3-(methylcarbamoyl)-2-pivalamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 886958-10-7

methyl 3-(methylcarbamoyl)-2-pivalamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No. B2797560
CAS RN: 886958-10-7
M. Wt: 353.44
InChI Key: WZQPCURIZYDNCU-UHFFFAOYSA-N
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Description

Pyridines are aromatic heterocyclic compounds that contain a nitrogen atom . They are common in many pharmaceuticals and are used as building blocks in organic synthesis .


Synthesis Analysis

Pyridines can be synthesized through various methods. One common method involves the reaction of acrolein with ammonia . Another method involves the addition of Grignard reagents to pyridine N-oxides .


Molecular Structure Analysis

The molecular structure of pyridines consists of a six-membered ring with one nitrogen atom and five carbon atoms . The presence of the nitrogen atom makes pyridines electron-deficient, which influences their reactivity .


Chemical Reactions Analysis

Pyridines can undergo a variety of chemical reactions, including C-H functionalization . This process involves the direct modification of carbon-hydrogen bonds, which is a key step in the synthesis of many complex organic molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyridines can vary depending on their specific structure. For example, 3-methylpyridine is a colorless liquid with a strong odor and is classified as a weak base .

Scientific Research Applications

Synthesis of Novel Compounds

Research has demonstrated the synthesis of various novel compounds utilizing derivatives of methyl 3-(methylcarbamoyl)-2-pivalamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate. For instance, Bakhite et al. (2005) synthesized new pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, and related systems starting from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates (Bakhite, Al‐Sehemi, & Yamada, 2005).

Potential Anti-inflammatory Applications

In the context of anti-inflammatory research, Moloney (2001) synthesized methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, inspired by the anti-inflammatory activity of structurally related molecules (Moloney, 2001).

Development of Heterocyclic Compounds

Kumar and Mashelker (2007) synthesized novel 1,2,4‐Oxadiazole heterocyclic compounds containing 2‐H‐Pyranopyridine‐2‐one moiety, showcasing the versatility of this chemical structure in creating new heterocyclic compounds (Kumar & Mashelker, 2007).

Investigation of Compound Stability

The stability of various derivatives, including methyl 3-amino-2-carbamoyl-6-methyl-4-(4-pyridyl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate, was investigated by Kažoka et al. (2007), contributing to a better understanding of these compounds' characteristics (Kažoka et al., 2007).

Pharmaceutical Applications

Research by Adachi et al. (1988) explored the synthesis of 4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate derivatives with potential applications in coronary vasodilation and antihypertensive treatments (Adachi et al., 1988).

Mechanism of Action

While the specific mechanism of action for your compound is not available, pyridine derivatives are known to exhibit a range of biological activities, including anti-inflammatory, antibacterial, and antiviral effects .

Safety and Hazards

Pyridines, including 3-methylpyridine, are flammable and can be harmful if swallowed, in contact with skin, or if inhaled . They can also cause severe skin burns and eye damage .

Future Directions

Research in the field of pyridine synthesis is ongoing, with a focus on developing more efficient and sustainable methods . Additionally, the synthesis of novel pyridine derivatives for potential pharmaceutical applications is a key area of interest .

properties

IUPAC Name

methyl 2-(2,2-dimethylpropanoylamino)-3-(methylcarbamoyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4S/c1-16(2,3)14(21)18-13-11(12(20)17-4)9-6-7-19(15(22)23-5)8-10(9)24-13/h6-8H2,1-5H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQPCURIZYDNCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C2=C(S1)CN(CC2)C(=O)OC)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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